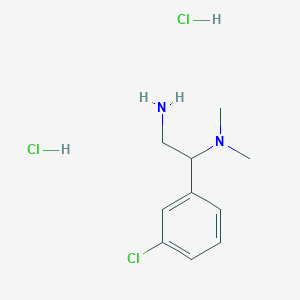

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl

Übersicht

Beschreibung

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by the presence of a phenyl ring and an ethylamine chain. The compound is often used in scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl typically involves the reaction of 3-chlorobenzaldehyde with N,N-dimethylamine in the presence of a reducing agent. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: Formation of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethanol.

Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enable the modification of pharmacological profiles in drug development, making it essential for creating effective treatments for conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound exhibit antidepressant-like effects by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Biochemical Research

Neurotransmitter Studies

In biochemical research, 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride is employed to study neurotransmitter systems. It aids researchers in understanding receptor interactions and signaling pathways, which are crucial for elucidating the mechanisms underlying various neurological conditions. This compound's ability to modulate neurotransmitter activity makes it a valuable tool in neuropharmacology .

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical chemistry applications. It is used to detect and quantify specific biomolecules, enhancing the accuracy of research findings. For instance, it can be involved in chromatographic techniques or spectroscopic analyses where precise identification of compounds is necessary .

Material Science

Applications in Polymer Formulation

In material science, this compound is explored for its potential in formulating specialty polymers and coatings. Its chemical properties contribute to enhanced adhesion and chemical resistance in materials, making it suitable for applications requiring durable and robust materials .

Agricultural Chemistry

Development of Agrochemicals

The compound is also investigated for its potential applications in agricultural chemistry, particularly in developing agrochemicals. Research focuses on creating more effective pest control agents that can improve crop yields while minimizing environmental impact .

Summary Table of Applications

| Application Area | Key Uses |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on neurotransmitter systems and receptor interactions |

| Analytical Chemistry | Reagent for detecting and quantifying biomolecules |

| Material Science | Formulation of specialty polymers and coatings with improved properties |

| Agricultural Chemistry | Development of effective agrochemicals for pest control |

Case Studies

- Pharmaceutical Case Study : A study demonstrated the efficacy of compounds derived from 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride in reducing depressive symptoms in animal models by enhancing serotonin levels .

- Biochemical Case Study : Research highlighted how this compound facilitated the understanding of receptor binding affinities, contributing to the development of new antidepressants that target specific serotonin receptors .

Wirkmechanismus

The mechanism of action of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(N,N-Dimethylamino)-2-phenylethylamine

- 2-(N,N-Dimethylamino)-2-(4-chlorophenyl)ethylamine

- 2-(N,N-Dimethylamino)-2-(3-methoxyphenyl)ethylamine

Uniqueness

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other phenethylamines and may confer specific properties that are valuable in research and industrial applications.

Biologische Aktivität

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine dihydrochloride (CAS RN: 1189505-35-8) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its structure, which includes a dimethylamino group and a chlorophenyl moiety, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl is C10H17Cl2N2, and it has a molecular weight of approximately 220.17 g/mol. The compound is typically available as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

Research indicates that compounds similar to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine can interact with various neurotransmitter systems. Specifically, they may act as inhibitors of the reuptake of monoamines, such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions. This mechanism suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Pharmacological Studies

- Antidepressant Activity : In animal models, compounds with similar structures have shown antidepressant-like effects. For instance, studies have demonstrated that the administration of related amines can lead to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and reducing depressive symptoms.

- Anxiolytic Effects : Some derivatives have been evaluated for their anxiolytic properties. In controlled studies, these compounds exhibited a reduction in anxiety-like behaviors in rodents, suggesting a role in managing anxiety disorders.

- Receptor Binding Affinity : The binding affinity of 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine to various receptors has been assessed through in vitro assays. Preliminary data indicate that it may selectively bind to certain G-protein coupled receptors (GPCRs), which are key targets in drug development for neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels; improved mood | |

| Anxiolytic | Reduced anxiety-like behavior in animal models | |

| Receptor Binding | Selective binding to GPCRs |

Notable Research Findings

- A study published by the Royal Society of Chemistry highlighted the synthesis and evaluation of similar compounds showing promising results as potential antidepressants due to their ability to modulate neurotransmitter levels effectively .

- Another investigation into the pharmacodynamics of related amines revealed significant anxiolytic properties, supporting their use in treating anxiety disorders .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;;/h3-6,10H,7,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXNAXQWPQIZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.